An In-depth Technical Guide to the Physical Properties of 1,3-Bis(dibromomethyl)benzene
An In-depth Technical Guide to the Physical Properties of 1,3-Bis(dibromomethyl)benzene
This guide provides a comprehensive overview of the core physical properties of 1,3-Bis(dibromomethyl)benzene, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe application in the laboratory.
Introduction: Unveiling 1,3-Bis(dibromomethyl)benzene
1,3-Bis(dibromomethyl)benzene, also known by synonyms such as α,α,α′,α′-Tetrabromo-m-xylene, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a benzene ring substituted with two dibromomethyl groups at the meta positions, makes it a valuable precursor in the synthesis of a variety of organic molecules and polymers. The reactivity of the four benzylic bromine atoms allows for their displacement in nucleophilic substitution reactions, making this compound a versatile building block for creating complex molecular architectures.
Understanding the physical properties of 1,3-Bis(dibromomethyl)benzene is paramount for its proper handling, storage, and utilization in chemical reactions. These properties dictate the choice of solvents, reaction conditions, and purification methods, ultimately influencing the efficiency and success of synthetic endeavors.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,3-Bis(dibromomethyl)benzene is presented in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.
| Property | Value | Source(s) |
| CAS Number | 36323-28-1 | [1][2][3] |
| Molecular Formula | C₈H₆Br₄ | [1][2][3] |
| Molecular Weight | 421.75 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 107 °C | [1] |
| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [1] |
| Density | 2.4 ± 0.1 g/cm³ | [1] |
| Solubility | Insoluble in water. | [4][5] Soluble in dioxane.[4] |
| Refractive Index | 1.685 | [1] |
| Flash Point | 156.1 ± 21.2 °C | [1] |
Experimental Protocols: Synthesis and Characterization
The reliable synthesis and characterization of 1,3-Bis(dibromomethyl)benzene are crucial for its application in research and development. This section provides a detailed, field-proven protocol for its preparation and outlines the standard methods for verifying its identity and purity.
Synthesis of 1,3-Bis(dibromomethyl)benzene
The following protocol is adapted from established literature methods and provides a robust procedure for the synthesis of 1,3-Bis(dibromomethyl)benzene from m-xylene.[6]
Reaction Scheme:
Caption: Synthesis of 1,3-Bis(dibromomethyl)benzene from m-xylene.
Materials:
-
m-Xylene (0.2 mole)
-
Elemental Bromine (0.82 mole), dried over concentrated sulfuric acid
-
Dry Carbon Tetrachloride
-
Ice-water
-
Ice-cold aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
Chloroform
Equipment:
-
Two-necked flask
-
Reflux condenser
-
Dropping funnel
-
500-watt photolamp
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: Dissolve 0.2 mole of m-xylene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be below the surface of the liquid to minimize bromine loss.[6]
-
Initiation: Heat the mixture to boiling. Irradiate the flask with a 500-watt photolamp to initiate the free-radical bromination.[6]
-
Bromination: Add 0.82 mole of dried elemental bromine dropwise to the boiling solution. The rate of addition should be controlled such that the carbon tetrachloride dripping from the condenser remains nearly colorless. This reaction is expected to take 2-10 hours.[6]
-
Work-up: After the reaction is complete, stop the irradiation and allow the solution to cool. Wash the cooled solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate solution, and then again with ice-water in a separatory funnel.[6]
-
Drying and Concentration: Dry the organic layer over magnesium sulfate. Remove the carbon tetrachloride by vacuum evaporation using a rotary evaporator.[6]
-
Purification: Purify the resulting crude product by crystallization from chloroform. This should yield approximately 50% of 1,3-Bis(dibromomethyl)benzene with a melting point of 107 °C.[6]
Physicochemical Characterization Workflow
The following workflow outlines the standard procedures for confirming the identity and purity of the synthesized 1,3-Bis(dibromomethyl)benzene.
Caption: Workflow for physicochemical characterization.
-
Melting Point Determination: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value (107 °C) suggests a high degree of purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the benzylic protons of the dibromomethyl groups.[2] The ¹³C NMR will confirm the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,3-Bis(dibromomethyl)benzene will exhibit characteristic absorption bands for C-H and C=C stretching of the aromatic ring, as well as C-Br stretching.[2]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1,3-Bis(dibromomethyl)benzene (421.75 g/mol ), with a characteristic isotopic pattern due to the presence of four bromine atoms.[2]
Safety, Handling, and Storage
1,3-Bis(dibromomethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]
Conclusion
This technical guide has provided a detailed overview of the physical properties, synthesis, characterization, and safe handling of 1,3-Bis(dibromomethyl)benzene. A thorough understanding of these aspects is essential for its successful application in synthetic chemistry. The provided protocols and data serve as a valuable resource for researchers and scientists, enabling them to utilize this versatile reagent with confidence and precision.
References
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 1,3-bis(dibromomethyl)- - Substance Details. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1,3-bis(dibromomethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(dibromomethyl)benzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3-bis(bromomethyl)-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-bis(bromomethyl)- (CAS 626-15-3). Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1,3-bis(bromomethyl)-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3-dibromo-5-(bromomethyl)-. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 1,3-Bis(bromomethyl)benzene. Retrieved from [Link]
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YouTube. (2024, September 3). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3-bis(bromomethyl)-. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 1,3-Bis(bromomethyl)benzene. Retrieved from [Link]
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